![molecular formula C25H24N2O4 B2714861 (E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 2035022-81-0](/img/structure/B2714861.png)
(E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
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Description
(E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of indolinone derivatives and has shown promising results in preclinical studies.
Scientific Research Applications
Antimicrobial and Anticancer Applications
- A study described the mode of action of Indolicidin, an antimicrobial peptide, illustrating its ability to permeabilize bacterial membranes, suggesting a potential application in combating bacterial infections (Falla, Karunaratne, & Hancock, 1996).
- Research on 3,3'-(Ethane-1,2-diylidene)bis(indolin-2-one) highlighted its application in organic thin film transistors, demonstrating its value in electronic device manufacturing (Chen, Sun, Guo, Hong, Meng, & Li, 2014).
- A molecular docking study on new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents showed promising results, indicating their potential in pharmaceutical development (Katariya, Vennapu, & Shah, 2021).
Electrochemical and Optoelectronic Applications
- The electrochemical polymerization of a thienylenepyrrole derivative and its electrochromic device application was discussed, revealing insights into materials science relevant to display technologies (Carbas, Kıvrak, Teke, Zora, & Önal, 2014).
Miscellaneous Applications
- Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones showcased the nuanced effects of molecular modifications on the potency and mode of action of these compounds, emphasizing the intricate relationship between structure and function in drug design (Trabbic, George, Alexander, Du, Offenbacher, Crissman, Overmeyer, Maltese, & Erhardt, 2016).
properties
IUPAC Name |
(E)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-29-22-14-17(15-23(30-2)25(22)31-3)4-7-24(28)27-13-10-20-16-19(5-6-21(20)27)18-8-11-26-12-9-18/h4-9,11-12,14-16H,10,13H2,1-3H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXSSEYULOAOFZ-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(5-(pyridin-4-yl)indolin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
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